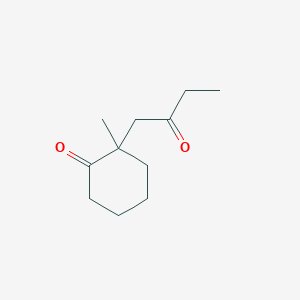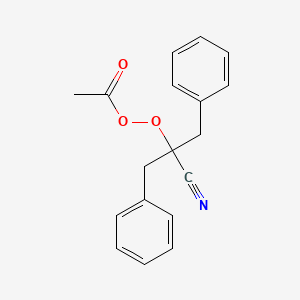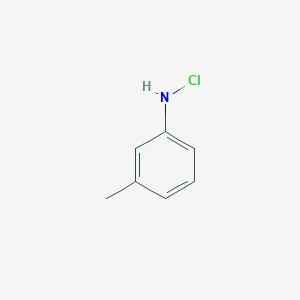
N-(3-Methylphenyl)hypochlorous amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Methylphenyl)hypochlorous amide is a chemical compound with the molecular formula C₇H₈ClN It is characterized by the presence of a hypochlorous amide group attached to a 3-methylphenyl ring
準備方法
Synthetic Routes and Reaction Conditions
N-(3-Methylphenyl)hypochlorous amide can be synthesized through several methods. One common approach involves the reaction of 3-methylphenylamine with hypochlorous acid. The reaction typically occurs under mild conditions, with the amine group reacting with hypochlorous acid to form the hypochlorous amide.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yields and purity of the final product.
化学反応の分析
Types of Reactions
N-(3-Methylphenyl)hypochlorous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the hypochlorous amide group to an amine.
Substitution: The compound can participate in substitution reactions, where the hypochlorous amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: 3-Methylphenylamine.
Substitution: Products vary based on the nucleophile used.
科学的研究の応用
N-(3-Methylphenyl)hypochlorous amide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(3-Methylphenyl)hypochlorous amide involves its interaction with various molecular targets. The hypochlorous amide group can undergo electrophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with nucleophilic sites on biomolecules, potentially leading to biological effects.
類似化合物との比較
Similar Compounds
N-(3-Methylphenyl)acetamide: Similar structure but with an acetamide group instead of a hypochlorous amide group.
N-(3-Methylphenyl)formamide: Contains a formamide group instead of a hypochlorous amide group.
N-(3-Methylphenyl)benzamide: Features a benzamide group in place of the hypochlorous amide group.
特性
CAS番号 |
57311-94-1 |
|---|---|
分子式 |
C7H8ClN |
分子量 |
141.60 g/mol |
IUPAC名 |
N-chloro-3-methylaniline |
InChI |
InChI=1S/C7H8ClN/c1-6-3-2-4-7(5-6)9-8/h2-5,9H,1H3 |
InChIキー |
GGMULJXAZFGKEG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)NCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


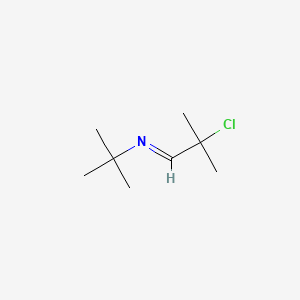

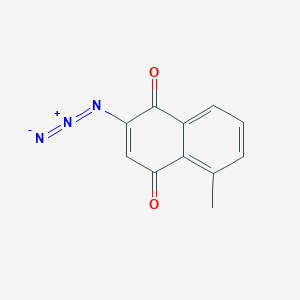


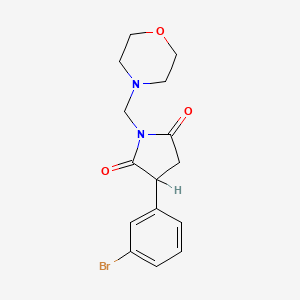
![6-Ethyl-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B14619355.png)
![Dispiro[2.2.2~6~.2~3~]decane-4,10-dione](/img/structure/B14619365.png)
![1-(Methylsulfanyl)-2-[2-(methylsulfanyl)ethoxy]ethane](/img/structure/B14619370.png)
![2-[(5-Chloroquinolin-8-yl)oxy]-N'-hydroxypropanimidamide](/img/structure/B14619378.png)
